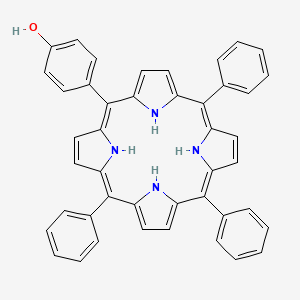

5-(4-Hydroxyphenyl)-10,15,20-triphenyl porphine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

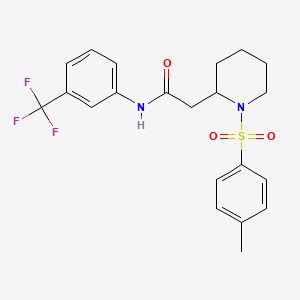

5-(4-Hydroxyphenyl)-10,15,20-triphenyl porphine is a synthetic porphyrin derivative Porphyrins are a class of heterocyclic macrocycle organic compounds, which play a crucial role in various biological processes such as oxygen transport and photosynthesis

Applications De Recherche Scientifique

5-(4-Hydroxyphenyl)-10,15,20-triphenyl porphine has a wide range of scientific research applications:

Orientations Futures

The future directions of research on 5-(4-Hydroxyphenyl)-10,15,20-triphenyl porphine could involve its use in various applications. For instance, porphyrins with antioxidant phenol groups in meso positions have been studied for their protective effects on free radical-induced damage of biological substances . Additionally, porphyrin-based materials could be used in photodynamic/photothermal therapy .

Mécanisme D'action

Target of Action

The primary target of 5-(4-Hydroxyphenyl)-10,15,20-triphenyl porphine is mercury ions (Hg2+) . The compound has a high specificity and sensitivity towards these ions, making it an effective optical sensor .

Mode of Action

This compound interacts with its target by forming a Hg2+ –ionophore complex . This interaction changes the UV-vis absorbance of the sensor, indicating the presence of mercury ions .

Biochemical Pathways

It’s known that the compound has antioxidant properties , suggesting it may interact with pathways involving reactive oxygen species.

Pharmacokinetics

Its solubility in organic solvents like chloroform and dimethyl sulfoxide suggests it could have good bioavailability.

Result of Action

The primary result of the action of this compound is the detection of mercury ions . The compound’s interaction with mercury ions changes the UV-vis absorbance of the sensor, providing a measurable signal .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the sensor response can be improved by optimizing parameters such as pH and the concentration of the compound and graphene oxide nanosheets in the prepared nanocomposite .

Analyse Biochimique

Biochemical Properties

The biochemical properties of 5-(4-Hydroxyphenyl)-10,15,20-triphenyl porphine are largely determined by its functional substituents. The hydroxy-substituted tetraphenylporphyrin can be oxidatively electropolymerized, resulting in the formation of C−O−C bonds . This process is similar to the polymerization of simple organic compounds

Cellular Effects

Some studies suggest that porphyrin derivatives show high planarity and affinity for proteins, and can accumulate in cancer cells

Molecular Mechanism

The molecular mechanism of this compound involves the breaking of an OH bond in the phenyl radical, leading to the formation of a phenoxyl radical and radical chain polymerization

Méthodes De Préparation

The synthesis of 5-(4-Hydroxyphenyl)-10,15,20-triphenyl porphine typically involves the condensation of pyrrole with substituted benzaldehydes. One common method is the modified Adler method, which involves the direct condensation of pyrrole with 4-hydroxybenzaldehyde under acidic conditions . The reaction is usually carried out in a solvent such as propionic acid at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

Analyse Des Réactions Chimiques

5-(4-Hydroxyphenyl)-10,15,20-triphenyl porphine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield quinone derivatives, while esterification with acyl chlorides can produce esterified porphyrins.

Comparaison Avec Des Composés Similaires

5-(4-Hydroxyphenyl)-10,15,20-triphenyl porphine is unique due to its hydroxyl group, which enhances its antioxidant properties and ability to form hydrogen bonds. Similar compounds include:

5,10,15,20-Tetraphenylporphine: Lacks the hydroxyl group, making it less effective as an antioxidant.

5-(4-Methoxyphenyl)-10,15,20-triphenyl porphine: Contains a methoxy group instead of a hydroxyl group, altering its electronic properties and reactivity.

5-(4-Palmitoyloxyphenyl)-10,15,20-triphenyl porphine: Has a palmitoyloxy group, which increases its lipophilicity and potential for membrane interactions.

These comparisons highlight the unique properties of this compound, making it a valuable compound in various scientific and industrial applications.

Propriétés

IUPAC Name |

4-[(5Z,9Z,15Z,19Z)-10,15,20-triphenyl-21,22,23,24-tetrahydroporphyrin-5-yl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H32N4O/c49-32-18-16-31(17-19-32)44-39-26-24-37(47-39)42(29-12-6-2-7-13-29)35-22-20-33(45-35)41(28-10-4-1-5-11-28)34-21-23-36(46-34)43(30-14-8-3-9-15-30)38-25-27-40(44)48-38/h1-27,45-49H/b41-33-,41-34?,42-35-,42-37?,43-36?,43-38-,44-39?,44-40- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTTQKPOBKJUMRX-DETAFOJHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=C(C6=CC=C2N6)C7=CC=CC=C7)N5)C8=CC=C(C=C8)O)C9=CC=CC=C9)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C/2=C/3\C=C/C(=C(/C4=CC=C(N4)/C(=C\5/C=C/C(=C(/C6=CC=C2N6)\C7=CC=CC=C7)/N5)/C8=CC=C(C=C8)O)\C9=CC=CC=C9)/N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H32N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

632.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,5-Dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoic acid](/img/structure/B2981248.png)

![2,4-Dichloro-N-[3-(furan-2-YL)-3-hydroxypropyl]benzamide](/img/structure/B2981251.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-4-(thiazol-2-yloxy)benzamide](/img/structure/B2981258.png)

![6-Tert-butyl-2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2981259.png)

![8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2981265.png)

![2-(2,6-Dimethylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2981268.png)

![1-(tert-butyl)-3-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2981269.png)

![(Z)-5-((2-((2-hydroxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one](/img/structure/B2981271.png)